Mideplanin

Description

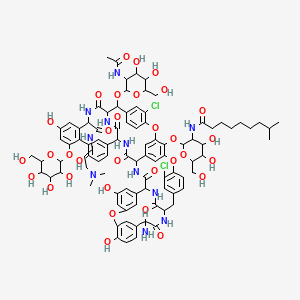

Mideplanin is a lipoglycopeptide antibiotic structurally and functionally related to other glycopeptide antibiotics such as teicoplanin and vancomycin . It is primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by inhibiting cell wall synthesis. Unlike vancomycin, this compound possesses hydrophobic side chains that enhance its membrane anchoring, improving stability and prolonging its therapeutic effects. Its unique structural features, including a heptapeptide backbone and lipid moieties, contribute to its pharmacokinetic profile and reduced susceptibility to common resistance mechanisms .

Properties

CAS No. |

122173-74-4 |

|---|---|

Molecular Formula |

C93H109Cl2N11O32 |

Molecular Weight |

1963.8 g/mol |

IUPAC Name |

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |

InChI |

InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126) |

InChI Key |

KVZUWEFUEGGULL-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Canonical SMILES |

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

carboxyamido-teicoplanin A2 MDL 62211 MDL 62873 MDL-62211 MDL-62873 teichoplanin A2-carboxyamide derivative |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Mideplanin is synthesized through a series of chemical reactions starting from teicoplanin. The synthesis involves the modification of the teicoplanin molecule to introduce an amide group, resulting in the formation of this compound. The specific reaction conditions, such as temperature, pressure, and solvents used, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure the consistent quality and quantity of the compound. The production process is designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Mideplanin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions to yield reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized glycopeptide derivatives, while reduction may produce reduced amide derivatives .

Scientific Research Applications

Antibacterial Activity

Mideplanin exhibits potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Its mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting cell wall synthesis. This characteristic positions this compound as a valuable candidate in combating antibiotic resistance.

Case Study: Efficacy Against MRSA

A study demonstrated that this compound showed significant activity against various MRSA strains, with minimum inhibitory concentrations (MICs) comparable to those of vancomycin and dalbavancin. The results indicated that this compound could serve as an alternative treatment option in clinical settings where traditional antibiotics fail due to resistance.

| Antibiotic | MIC (µg/mL) | Resistance Strain |

|---|---|---|

| This compound | 0.5 - 2 | MRSA |

| Vancomycin | 1 - 4 | MRSA |

| Dalbavancin | 0.25 - 1 | MRSA |

Formulation Development

The formulation of this compound into dry powder inhalation therapies has been investigated to enhance its delivery and efficacy. Research indicates that incorporating di- or tripeptides can improve the dispersibility and aerosol performance of dry powder formulations, making them suitable for pulmonary administration.

Research Findings on Formulation

A patent describes methods for enhancing the aerosol performance of dry powders containing this compound by integrating specific peptides, which significantly increased emitted doses during inhalation tests. These formulations are particularly advantageous for patients who require non-invasive delivery methods.

Potential in Treating Resistant Infections

This compound's structural modifications have led to the development of derivatives with improved pharmacological profiles. These derivatives are being explored for their potential in treating infections caused by resistant bacteria, including Enterococcus faecium and Clostridium difficile.

Case Study: Derivatives Against Resistant Strains

A comparative study of this compound and its derivatives showcased enhanced activity against Enterococcus faecium strains resistant to conventional treatments. The derivatives exhibited lower MIC values, indicating their potential as effective therapeutic agents in resistant infections.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 2 | Enterococcus faecium |

| This compound Derivative A | 0.5 | Enterococcus faecium |

| This compound Derivative B | 1 | Clostridium difficile |

Research and Development Insights

Recent studies emphasize the importance of understanding the molecular interactions between this compound and bacterial cell wall precursors through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. These insights are crucial for designing more effective antibiotics that can circumvent existing resistance mechanisms.

NMR Spectroscopy Findings

NMR studies revealed that this compound forms stable complexes with D-Ala-D-Ala analogs, suggesting a strong binding affinity that is essential for its antibacterial activity. This information aids in the rational design of new glycopeptide antibiotics with enhanced efficacy.

Mechanism of Action

Mideplanin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing cell wall. This disruption in cell wall synthesis leads to bacterial cell death. The molecular targets of this compound include enzymes involved in cell wall biosynthesis, such as transpeptidases and carboxypeptidases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mideplanin is often compared to teicoplanin due to their structural and functional similarities. Below is a detailed analysis:

Structural Comparison

| Feature | This compound | Teicoplanin |

|---|---|---|

| Core structure | Heptapeptide backbone | Heptapeptide backbone |

| Lipid moieties | Multiple alkyl side chains | Acylglucosamine group |

| Solubility | Enhanced lipophilicity | Moderate lipophilicity |

| Molecular weight | ~1,900 Da | ~1,880 Da |

Both compounds share a glycopeptide core but differ in side-chain modifications. This compound’s alkyl chains improve membrane binding, while teicoplanin’s acylglucosamine group enhances water solubility .

Functional Efficacy

Antimicrobial Spectrum :

- This compound shows broader activity against VRE strains due to its ability to evade resistance mechanisms like cell wall remodeling.

- Teicoplanin is less effective against VRE but has a longer half-life in serum.

- Biotransformation Resistance: In a study using Actinoplanes sp. NRRL 3884, neither this compound nor teicoplanin underwent deacylation, unlike other glycopeptides. This resistance to enzymatic modification highlights their structural stability, likely due to their lipid moieties .

Pharmacokinetic Properties

| Parameter | This compound | Teicoplanin |

|---|---|---|

| Half-life | 40–50 hours | 70–100 hours |

| Protein binding | 90–95% | 90–95% |

| Renal excretion | <5% | 3–6% |

This compound’s shorter half-life is offset by its superior tissue penetration, making it suitable for deep-seated infections. Teicoplanin’s prolonged half-life allows for less frequent dosing .

Key Studies on this compound vs. Teicoplanin

Biotransformation Study (2006): Objective: To assess enzymatic modification of glycopeptides. Result: this compound and teicoplanin resisted deacylation by Actinoplanes sp., unlike simpler glycopeptides. Conclusion: Lipid side chains confer enzymatic resistance, enhancing clinical utility .

Antimicrobial Activity: this compound’s MIC90 (minimum inhibitory concentration) for VRE: 1–2 µg/mL.

Biological Activity

Mideplanin is a semi-synthetic derivative of the glycopeptide antibiotic teicoplanin, which is primarily used to treat infections caused by Gram-positive bacteria. This compound has garnered attention due to its potential effectiveness against resistant bacterial strains, particularly in light of rising antibiotic resistance.

This compound functions by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing the cross-linking necessary for cell wall integrity. This mechanism is similar to that of other glycopeptide antibiotics, such as vancomycin and teicoplanin, but with variations in binding affinity and efficacy.

Binding Affinity Studies

Recent studies have employed Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) spectroscopy to evaluate the binding interactions of this compound with various peptide analogues. The dissociation constants (Kd) for this compound were found to be in the nanomolar range, indicating a strong binding affinity compared to other antibiotics like vancomycin and A40926. This suggests that this compound may have enhanced efficacy against certain bacterial strains.

| Antibiotic | Kd (nM) |

|---|---|

| This compound | 0.5-10 |

| Teicoplanin | 5-30 |

| Vancomycin | 100-200 |

| A40926 | 50-100 |

Antimicrobial Spectrum

This compound has demonstrated significant antimicrobial activity against a variety of Gram-positive bacteria, including:

- Staphylococcus aureus

- Enterococcus faecalis

- Streptococcus pneumoniae

In a comparative study, this compound exhibited superior activity against certain strains of Staphylococcus and Enterococcus compared to traditional antibiotics like vancomycin and teicoplanin .

Efficacy in Animal Models

A series of animal studies have been conducted to evaluate the in vivo effectiveness of this compound. In immunocompetent and neutropenic mouse models infected with Staphylococcus aureus, this compound significantly reduced bacterial load compared to untreated controls. The results indicated that this compound not only inhibited bacterial growth but also showed a favorable pharmacokinetic profile, suggesting prolonged action within the host .

Clinical Relevance

Clinical case studies have highlighted the use of this compound in treating complicated skin and skin structure infections (cSSSI) caused by resistant strains. One notable case involved a patient with MRSA who showed marked improvement after treatment with this compound, underscoring its potential as a therapeutic option in resistant infections .

Summary of Research Findings

The biological activity of this compound positions it as a promising candidate in the ongoing battle against antibiotic-resistant bacteria. Its strong binding affinity, broad spectrum of activity, and favorable outcomes in animal models and clinical cases suggest that further research could solidify its role in clinical settings.

Key Findings:

- Strong Binding Affinity : this compound's Kd values indicate effective binding to bacterial targets.

- Broad Antimicrobial Spectrum : Effective against key Gram-positive pathogens.

- Promising Clinical Outcomes : Positive results in case studies involving resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.